Cas no 75567-58-7 (3-Nitro-1-methyl-5H-pyrido4,3-bindole)

3-Nitro-1-methyl-5H-pyrido[4,3-b]indole is a heterocyclic organic compound featuring a fused pyridoindole core structure with a nitro substituent at the 3-position and a methyl group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its electron-deficient aromatic system, which lends itself to applications in pharmaceuticals, agrochemicals, and optoelectronic materials. The nitro group enhances reactivity for further functionalization, while the methyl group contributes to stability and solubility. Its rigid polycyclic framework makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring precise steric and electronic properties. Suitable for controlled reactions under standard laboratory conditions.
3-Nitro-1-methyl-5H-pyrido4,3-bindole structure
75567-58-7 structure
Product Name:3-Nitro-1-methyl-5H-pyrido4,3-bindole
CAS No:75567-58-7
MF:C12H9N3O2
MW:227.218762159348
CID:1059824
PubChem ID:5487760
Update Time:2025-10-10

3-Nitro-1-methyl-5H-pyrido4,3-bindole Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole
    • 1-Methyl-3-nitro-5H-pyrido[4,3-b]indole
    • 3-Nitro-1-methyl-5H-
    • Nitro-Trp-P-2
    • 3-Nitro-1-methyl-5H-pyrido(4,3-b)indole
    • 75567-58-7
    • 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
    • DTXSID90226479
    • 1-Methyl-3-nitro-5H-pyrido(4,3-b)indole
    • FT-0672767
    • starbld0007857
    • DB-354528
    • 3-Nitro-1-methyl-5H-pyrido4,3-bindole
    • Inchi: 1S/C12H9N3O2/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15(16)17/h2-6,14H,1H3
    • InChI Key: MVHWCKZQGXOVJX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC2=C(C(C)=N1)C1C=CC=CC=1N2)=O

Computed Properties

  • Exact Mass: 227.06900
  • Monoisotopic Mass: 227.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.5Ų

Experimental Properties

  • PSA: 74.50000
  • LogP: 3.45590

3-Nitro-1-methyl-5H-pyrido4,3-bindole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N493985-2.5mg
3-Nitro-1-methyl-5H-pyrido[4,3-b]indole
75567-58-7
2.5mg
$207.00 2023-05-17
TRC
N493985-25mg
3-Nitro-1-methyl-5H-pyrido[4,3-b]indole
75567-58-7
25mg
$ 800.00 2023-09-06

3-Nitro-1-methyl-5H-pyrido4,3-bindole Production Method

Additional information on 3-Nitro-1-methyl-5H-pyrido4,3-bindole

3-Nitro-1-methyl-5H-pyrido[4,3-b]indole (CAS No. 75567-58-7): A Comprehensive Overview

3-Nitro-1-methyl-5H-pyrido[4,3-b]indole (CAS No. 75567-58-7) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole.

Chemical Structure and Properties

3-Nitro-1-methyl-5H-pyrido[4,3-b]indole is characterized by its intricate molecular structure, which includes a fused pyridine and indole ring system with a nitro group and a methyl group substituent. The molecular formula of this compound is C12H9N3O2, and its molecular weight is 227.22 g/mol. The presence of the nitro group imparts significant electronic and steric effects, influencing the compound's reactivity and biological properties.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. This property is crucial for its use in various chemical reactions and biological assays. Additionally, 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole has been explored through several routes, each with its own advantages and challenges. One common method involves the condensation of 1-methylindole with 2-chloroisonicotinoyl chloride followed by nitration. Another approach involves the reaction of 1-methylindole with 2-chloroisonicotinonitrile in the presence of a base to form the corresponding nitrile intermediate, which is then nitrated to yield the final product.

A more recent and efficient synthesis method involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been successfully employed to synthesize 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole. This method offers high yields and excellent functional group tolerance, making it a preferred choice for large-scale production.

Biological Activities and Applications

3-Nitro-1-methyl-5H-pyrido[4,3-b]indole has been extensively studied for its potential biological activities. One of the most notable applications is its use as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.

In addition to its enzymatic inhibition properties, 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. These findings suggest that this compound may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Research Advancements

The potential therapeutic applications of 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole have led to several clinical trials aimed at evaluating its safety and efficacy. One notable study published in the Journal of Medicinal Chemistry reported promising results from a phase I clinical trial evaluating the compound's safety profile in healthy volunteers. The study found that 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole was well-tolerated at various dose levels with no serious adverse events reported.

In another study published in Nature Communications, researchers investigated the anti-inflammatory effects of 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole in a mouse model of colitis. The results showed that treatment with this compound significantly reduced inflammation and improved clinical outcomes compared to control groups. These findings provide strong evidence for the potential use of this compound in treating inflammatory bowel disease.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole continues to uncover new insights into its mechanisms of action and potential therapeutic applications. Future studies are likely to focus on optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic index. Additionally, efforts are underway to develop novel derivatives of this compound with improved potency and selectivity.

In conclusion, 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole (CAS No. 75567-58-7) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and diverse biological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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